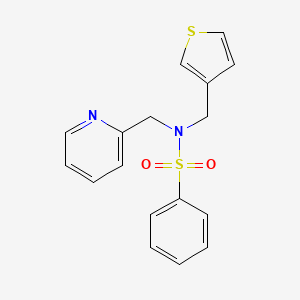

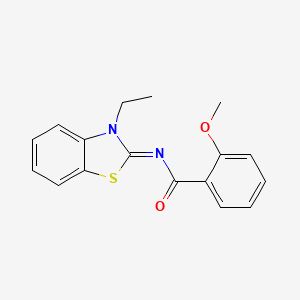

![molecular formula C16H13N5O B2858489 3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one CAS No. 440322-90-7](/img/structure/B2858489.png)

3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Energetic Materials Development

The compound’s structural framework is conducive to the synthesis of energetic materials. Researchers have utilized similar triazoloquinazoline derivatives to create compounds with high density and thermal stability, which are essential properties for secondary explosives . These materials are designed to be insensitive to external stimuli while providing high detonation performance, making them suitable for military and industrial applications.

Anticancer Activity

Triazoloquinazoline derivatives have been investigated for their potential as anticancer agents. By targeting the PCAF bromodomain, these compounds can inhibit cancer cell growth. Some derivatives have shown cytotoxic activity comparable to doxorubicin, a well-known anticancer drug, against various human cancer cell lines . This suggests that our compound could be modified to enhance its anticancer properties.

Heat-Resistant Explosives

The structural analogs of triazoloquinazoline have been reported to outperform current heat-resistant explosives. With excellent thermal stability and detonation performance, these materials can withstand extreme conditions, which is advantageous for applications requiring high-temperature resistance .

Primary Explosives

Some triazoloquinazoline-based compounds are very sensitive but exhibit excellent detonation performance, positioning them as potential primary explosives. These materials can initiate detonation of more stable secondary explosives and find use in mining and demolition .

Pharmacokinetics and Drug Design

The triazoloquinazoline core can be bioisosterically modified to create novel small inhibitor molecules. These molecules can be designed with favorable pharmacokinetic properties for better drug absorption, distribution, metabolism, and excretion. Molecular docking studies can help in understanding the binding affinities of these compounds to their targets, which is crucial in drug design .

Sensitivity Analysis of Energetic Materials

The compound’s framework allows for the study of weak interactions and their impact on the sensitivity of energetic materials. X-ray diffraction studies can elucidate these relationships, providing insights into designing safer and more stable energetic compounds .

Propiedades

IUPAC Name |

3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O/c17-20-14(10-11-6-2-1-3-7-11)19-21-15(22)12-8-4-5-9-13(12)18-16(20)21/h1-9H,10,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIJJTUWTVJJSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN3C(=O)C4=CC=CC=C4N=C3N2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-2-benzyl-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

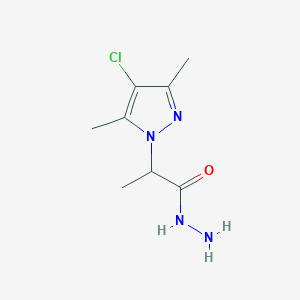

![Methyl 7-(3-methylbenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2858406.png)

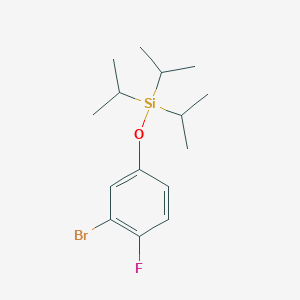

![7-Ethyl-3,4,9-trimethyl-1-(2-methylpropyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2858418.png)

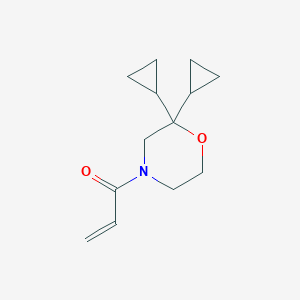

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2858424.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(pyrazin-2-yloxy)piperidine-1-carboxamide](/img/structure/B2858425.png)

![2-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2858429.png)